2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-16-8-9-19(28-3)17(11-16)24-21-23-15(13-29-21)10-20(25)22-12-14-6-4-5-7-18(14)27-2/h4-9,11,13H,10,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFOSQYHCBAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and mechanisms of action based on various research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a dimethoxyphenyl group, and an acetamide moiety. Its synthesis typically involves:
- Formation of the Thiazole Ring : Reaction of 2,5-dimethoxyaniline with thioamide derivatives.
- Acetamide Formation : Acylation of the amino group with acetic anhydride or acetyl chloride.
- Purification : Techniques such as recrystallization and chromatography are used to obtain the final product in pure form.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In studies involving related compounds, the antibacterial activity was assessed against various bacterial strains using microdilution methods to determine minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC). The results showed that compounds similar to our target exhibited MIC values ranging from 0.17 mg/mL to >3.75 mg/mL, with some derivatives demonstrating significant activity against Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| 3 | 0.23 - 0.70 | 0.47 - 0.94 | B. cereus |
| 9 | 0.17 | 0.23 | E. coli |
| 1 | 0.23 | 0.47 | E. cloacae |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC50 values for related thiazole derivatives indicating significant inhibition of COX-2 activity, which is crucial for inflammatory responses .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The thiazole ring may participate in hydrogen bonding with active sites of enzymes like COX-2.
- Receptor Modulation : The dimethoxyphenyl group could facilitate binding to hydrophobic pockets in receptors, altering their activity and leading to therapeutic effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances antimicrobial activity.
- Ring Modifications : Variations in the thiazole structure can significantly influence both antibacterial and anti-inflammatory properties .
Case Studies
Several studies have focused on the biological activities of thiazole derivatives similar to our compound:
- Antimicrobial Evaluation : A study tested various thiazole compounds against a panel of bacteria, revealing that modifications at specific positions significantly impacted their efficacy .
- Inflammation Models : In vivo models demonstrated that certain derivatives reduced inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Synthesis of the Compound
The synthesis of the compound typically involves several steps:
- Formation of Thiazole Ring : The reaction begins with the condensation of 2,5-dimethoxyaniline and thioamide derivatives under controlled conditions.
- Functionalization : The thiazole ring is then functionalized with an acetamide group through acylation using acetic anhydride or acetyl chloride.
- Purification : Techniques such as recrystallization and chromatography are employed to purify the final product.
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes or receptors, modulating cellular pathways that are critical for cancer progression.
Medicinal Chemistry
- Drug Development : The unique structural features allow for the exploration of this compound in drug design, particularly for anticancer therapies.
- Biological Assays : It can be used in biological assays to evaluate its efficacy against specific cancer types or other diseases.
Case Studies and Research Findings
- Case Study 1 : A study demonstrated that similar thiazole derivatives exhibited significant antiproliferative effects on breast cancer cells, suggesting that this compound may have comparable effects .
- Case Study 2 : Another research highlighted the potential of thiazole compounds in inhibiting enzyme activity related to inflammatory pathways, indicating broader therapeutic applications beyond oncology .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Acetamide Derivatives
Preparation Methods
Hantzsch Thiazole Formation
The classical approach involves condensing α-haloketones with thioamides. For this compound, 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one reacts with thioacetamide derivatives under reflux conditions. Key parameters include:
| Parameter | Condition | Yield | Source Citation |
|---|---|---|---|
| Solvent | Ethanol or acetonitrile | 65–70% | |
| Temperature | 80–100°C, reflux | ||
| Reaction Time | 6–12 hours | ||
| Catalyst | Triethylamine (TEA) |
The intermediate 2-amino-4-(2,5-dimethoxyphenyl)thiazole is isolated via vacuum filtration and recrystallized in ethyl acetate.
Solid-State Catalysis
Alternative methods employ pepsin catalysis for greener synthesis. A mixture of 2,5-dimethoxybenzaldehyde and 2-aminothiophenol is ground with pepsin (0.05 g) for 10 minutes, achieving 97% yield. This method avoids toxic solvents but requires optimization for scalability.
Amine Coupling
The activated intermediate reacts with (2-methoxyphenyl)methylamine. Nucleophilic acyl substitution proceeds under nitrogen protection:
| Parameter | Condition | Yield | Source Citation |
|---|---|---|---|
| Solvent | DCM or ethyl acetate | 68–72% | |
| Base | Saturated NaHCO₃ | ||
| Workup | Washing with HCl, brine |
Purification and Characterization
Recrystallization
The crude product is recrystallized from dichloromethane-ethyl acetate (1:3 v/v), yielding white crystals.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 1H, thiazole-H), 6.95–7.20 (m, aromatic-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).
-
X-ray Crystallography : Confirms planar thiazole and acetamide groups (interplanar angle <6°).
Optimization Strategies
Solvent Effects
Catalytic Enhancements
-
DMAP (0.1 equiv.) improves coupling efficiency by stabilizing the acyloxyphosphonium intermediate.
-
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (68%).
Challenges and Solutions
Regioselectivity in Thiazole Formation
The 2,5-dimethoxyphenyl group directs substitution to position 2 of the thiazole. Steric effects are mitigated using bulky bases (e.g., DIPEA).
Amine Compatibility
(2-Methoxyphenyl)methylamine exhibits lower nucleophilicity due to electron-donating methoxy groups. Pre-activation with EDC/DMAP ensures efficient coupling.
Industrial Scalability
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under controlled pH and temperature .
- Step 2 : Introduction of the 2,5-dimethoxyphenylamino group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride in chloroform under cold conditions) .
- Step 3 : Acylation of the thiazole intermediate with 2-methoxybenzylamine, often employing DMF as a solvent and potassium carbonate as a base .
- Monitoring : Reaction progress is tracked via TLC, and purity is confirmed using NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for analogs) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in selective extraction .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation while minimizing racemization .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., analogs from ) to confirm signal assignments .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to clarify ambiguous NH/amine peaks in crowded spectral regions .
- Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent spectral changes .
Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes or protein binding pockets .
- Docking Studies : Screen against targets (e.g., kinases) using software like AutoDock or Schrödinger Suite .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Functional Group Modifications : Replace methoxy groups with halogens or bulky substituents to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to enhance metabolic stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., the 2,5-dimethoxyphenyl group) for target engagement using 3D-QSAR .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protection/Deprotection : Temporarily block reactive amines with Boc or Fmoc groups during acylation .
- Slow Reagent Addition : Gradual introduction of chloroacetyl chloride prevents exothermic runaway reactions .
- Inert Atmosphere : Use argon/nitrogen to avoid oxidation of thiol intermediates .
Methodological Challenges and Solutions
Q. How to assess the compound’s stability under physiological conditions?
- Stress Testing : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Light/Heat Stability : Expose to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C) to identify degradation products .
Q. What in vitro models are suitable for evaluating bioactivity?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values via MTT or apoptosis markers (Annexin V) .
Q. How to scale up synthesis while maintaining purity?
- Process Optimization : Use flow chemistry for exothermic steps (e.g., thiazole formation) to improve heat dissipation .
- Crystallization : Optimize solvent/anti-solvent systems (e.g., ethanol/water) to enhance yield and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
